Increased Lipophilicity (XLogP3) Drives Predicted Membrane Permeability vs. Ethyl-Linker Analog
The target compound's computed XLogP3-AA of 2.3 [1] is higher than that predicted for the ethyl-linker analog 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine (estimated XLogP3 ~1.7). This difference in lipophilicity suggests that the propyl-linker compound is more likely to passively permeate lipid bilayers, a critical property for intracellular target engagement. In kinase inhibitor development, an optimal logP range (typically 2–4) is often sought to balance permeability and metabolic stability.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine (estimated XLogP3 ~1.7) |
| Quantified Difference | ~0.6 log units higher |
| Conditions | Computed using XLogP3 algorithm as reported in PubChem for the target compound; comparator value estimated based on structural similarity and known contributions of methylene groups to logP. |
Why This Matters
A higher logP can translate to enhanced cellular permeability, making the target compound a more suitable starting point for optimizing intracellular activity in phenotypic or target-based screens.
- [1] PubChem Compound Summary CID 50999681. Computed Properties: XLogP3-AA = 2.3. View Source
